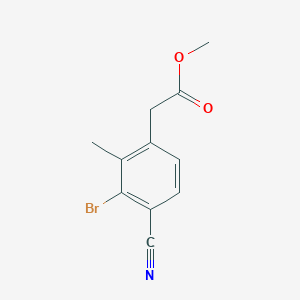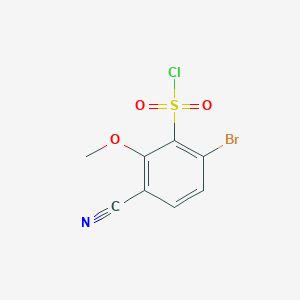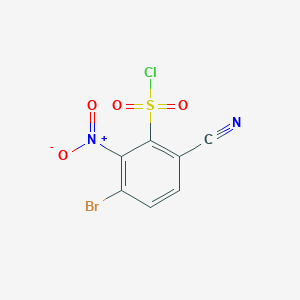
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride
Descripción general
Descripción
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride is a synthetic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The empirical formula for this compound is C3H7ClFN . The SMILES string representation is Cl.FC1CNC1 . The InChI code is 1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 111.55 g/mol . The compound’s MDL number is MFCD05663715 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Azetidine Compounds
Nicotinic Acetylcholine Receptor Binding : One study explored the synthesis and in vivo binding properties of azetidine derivatives as potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, emphasizing their potential for positron emission tomography (PET) imaging of central nAChRs without binding to alpha7 nicotinic or 5HT3 receptors. This highlights the potential of azetidine derivatives in neuroscientific research, particularly in mapping nAChRs in the brain (Doll et al., 1999).
Antimicrobial Activity : Azetidine derivatives have been investigated for their antimicrobial activity. For instance, a study synthesized azetidine-2-one derivatives and evaluated them against various bacterial strains, revealing some compounds with mild to moderate activity, pointing towards the use of azetidine derivatives in developing new antibiotics (Rani & Reddy, 2018).
Synthesis and Evaluation for PET Tracers : Research on azetidine derivatives also includes the development of PET tracers for imaging nicotinic acetylcholine receptors in the brain, a critical tool for understanding neurological diseases and developing treatments. These studies underscore the utility of azetidine derivatives in synthesizing radioligands for non-invasive imaging techniques (Ding et al., 2000).
Neuroprotective Effects : Azetidine derivatives have been studied for their protective effects against hypoxia-induced toxicity in microglial cells. One particular study reported on the anti-inflammatory effects of an azetidine hydrochloride derivative, demonstrating its potential in reducing hypoxia-induced expression and activity of caspase-3, nitric oxide accumulation, and reactive oxygen species production, suggesting a role in neuroprotection (Kim et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-3-prop-2-enylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c1-2-3-6(7)4-8-5-6;/h2,8H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERISRUNEATKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)


![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)







![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)

